![molecular formula C24H26N4O2S B2526363 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 1172556-03-4](/img/structure/B2526363.png)
3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the class of thienopyrazoles, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multiple steps. One common method starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, which is then subjected to Suzuki cross-coupling reactions with various boronic acids .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
科学的研究の応用
3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer.
作用機序
The mechanism of action of 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA), leading to the induction of cell death .
類似化合物との比較
2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine: Another thienopyrazole derivative with similar biological activities.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with different biological activities.
Uniqueness: 3-phenyl-N-(2-{[(2-phenylethyl)carbamoyl]methyl}-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its specific structure, which allows it to interact with multiple molecular targets and pathways, leading to its diverse biological activities.
特性
IUPAC Name |
N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-22(12-11-18-7-3-1-4-8-18)26-24-20-16-31-17-21(20)27-28(24)15-23(30)25-14-13-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBAGHDGWHFJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)
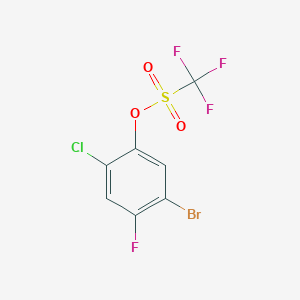
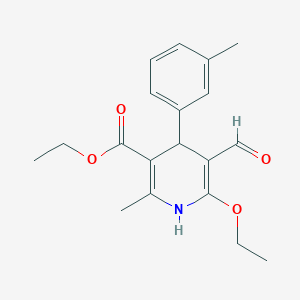
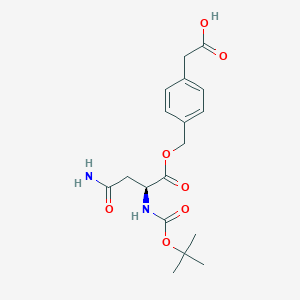
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)
![N-[(2-chlorophenyl)methyl]-1-benzoxepine-4-carboxamide](/img/structure/B2526289.png)
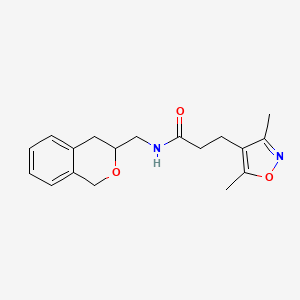
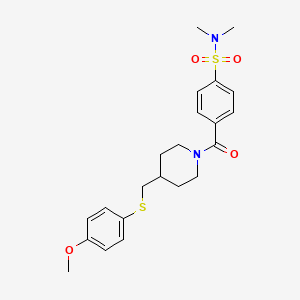
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526293.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)
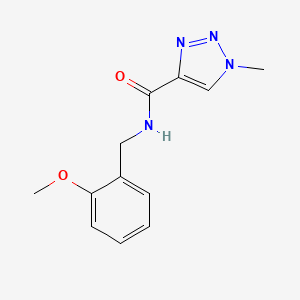
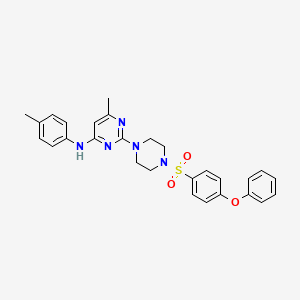
![Ethyl 3-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2526303.png)
